3-chloro-N-(2-fluorobenzyl)propanamide
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically named 3-chloro-N-[(2-fluorophenyl)methyl]propanamide . Its molecular formula is C₁₀H₁₁ClFNO , derived from a propanamide backbone (C₃H₆O₂N) substituted with a chlorine atom at the third carbon and a 2-fluorobenzyl group at the nitrogen atom. Key identifiers include:
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by:
- Amide Planarity : The resonance between the nitrogen lone pair and the carbonyl group enforces a planar arrangement at the C-N bond, typical of amides.
- Fluorobenzyl Substituent : The 2-fluorobenzyl group adopts a meta-directing orientation due to the electron-withdrawing fluorine atom, minimizing steric hindrance with the propanamide chain.
- Chlorine Substituent : The chlorine atom at the third carbon introduces moderate electron-withdrawing effects, slightly polarizing the C-Cl bond.
No experimental conformational data is available, but molecular modeling predicts a staggered arrangement of the benzyl and propanamide chains to reduce steric strain.
X-ray Crystallographic Studies
No X-ray crystallography data is reported for this compound in the provided literature. Structural insights are inferred from analogous halogenated amides, which typically exhibit:
Spectroscopic Fingerprinting (FT-IR, NMR, MS)
While specific spectral data is unavailable, expected signatures are derived from functional group chemistry:
Tautomeric and Resonance Properties
The compound lacks tautomeric equilibria due to the absence of acidic protons (e.g., enolic or imidic forms). However, resonance stabilization dominates its electronic structure:
- Amide Resonance : Delocalization of the nitrogen lone pair into the carbonyl group reduces bond order between C-N and N-C, creating partial double-bond character.
- Fluorine’s Inductive Effect : The electron-withdrawing fluorine atom enhances resonance stabilization of the amide group, slightly increasing the C=O bond order.
Properties
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-6-5-10(14)13-7-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGWKGYKJXYCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588493 | |
| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895367-68-7 | |
| Record name | 3-Chloro-N-[(2-fluorophenyl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-fluorobenzyl)propanamide typically involves the reaction of 2-fluorobenzylamine with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-fluorobenzyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom can lead to the formation of azides or thiocyanates, while reduction of the amide group can yield amines .
Scientific Research Applications
3-chloro-N-(2-fluorobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-fluorobenzyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
Halogenated Derivatives
- 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide: Contains dual halogen substituents (Cl and F) on the phenyl ring.
- N-(2-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (34c): Replaces the chloro-propanamide chain with a dichlorophenoxy group. This modification increases molecular weight (341.0 g/mol) and alters lipophilicity, as evidenced by its higher melting point (121–122°C) and 61% synthesis yield .
Hydroxyl and Methoxy Derivatives
- 3-Chloro-N-(2-hydroxyphenyl)propanamide : Substitutes fluorine with a hydroxyl group, enabling hydrogen bonding. This reduces molecular weight (199.63 g/mol) and may enhance aqueous solubility but decrease membrane permeability .
- 3-Chloro-N-(4-methoxybenzyl)propanamide (CAS: 2364-76-3): The methoxy group is electron-donating, increasing electron density on the aromatic ring.
Methyl and Ethynyl Derivatives
- 3-Chloro-N-(4-methylphenyl)propanamide: A methyl group replaces fluorine, introducing steric bulk and electron-donating effects. This could improve solubility in non-polar solvents and modulate interactions in drug-receptor binding .
- 3-Chloro-N-(4-ethynylphenyl)propanamide : The ethynyl group enables click chemistry applications, offering a handle for further functionalization in bioconjugation or polymer synthesis .
Functional Group Variations on the Propanamide Chain
- 2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-fluorobenzyl)propanamide (8) : Incorporates a dioxopyrrolidinyl moiety, which may enhance binding to enzymes like kinases or proteases. This derivative was tested for anticonvulsant activity, though specific data for the target compound are unavailable .
- 3-Chloro-N-(quinazolin-3-yl)propanamide derivatives (7d–7f) : Feature fused aromatic systems (quinazolinyl), resulting in higher melting points (138–209°C) due to increased rigidity and intermolecular stacking .
Biological Activity
3-chloro-N-(2-fluorobenzyl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 215.65 g/mol
- Structural Features : The compound features a chloro group at the third position of the propanamide chain and a fluorobenzyl group attached to the nitrogen atom. The presence of the fluorine atom is notable for enhancing lipophilicity, which may facilitate its ability to cross biological membranes and interact with target sites within the body.
Interaction Studies
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors involved in neurotransmitter pathways. It has been studied for its potential as an inhibitor of certain enzymes, which may play a role in neurological functions. However, specific mechanisms of action remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity. For example, it has been shown to inhibit specific enzymes linked to neurotransmitter metabolism, suggesting a potential role in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloro-N-(3-fluorobenzyl)propanamide | Contains a fluorobenzyl group at the third position | May exhibit different binding affinities due to the position of fluorine |
| N-(2-Fluorobenzyl)-N-(4-chlorophenyl)acetamide | Features a different acyl group (acetyl) | Potentially different pharmacological profiles |
| 4-Chloro-N-(2-fluorobenzyl)butanamide | Has a longer carbon chain | May influence metabolic stability and activity |
This comparison highlights how variations in structure can lead to differences in biological activity and pharmacological potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-(2-fluorobenzyl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 3-chloropropionyl chloride with 2-fluorobenzylamine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at low temperatures (−10°C to 0°C) to minimize side reactions. Post-reaction, the crude product is purified via aqueous/organic extraction and recrystallization. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, excess amine (2–3 equivalents) and extended reaction times (24 h at 50°C) can improve yields to >95% .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H-NMR : Key signals include a triplet for the methylene group adjacent to the carbonyl (δ ~2.6–2.8 ppm), a quartet for the amide-linked CH2 (δ ~4.5 ppm), and aromatic protons from the 2-fluorobenzyl group (δ ~7.0–7.4 ppm).
- Mass Spectrometry : The molecular ion peak [M+H]+ is expected at m/z ~215.6 (C10H10ClFNO).
- IR : Strong absorption bands for the amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXTL software is critical. Key parameters include:
- Bond lengths : The C=O bond (~1.23 Å) and C(=O)–N bond (~1.34 Å) confirm amide resonance .
- Hydrogen bonding : N–H···O and C–H···O interactions stabilize the crystal lattice. Graph-set analysis (e.g., C11(4) motifs) identifies chain-forming hydrogen bonds along specific crystallographic axes .
- Torsion angles : The dihedral angle between the amide and aromatic moieties (~−33.7°) indicates restricted rotation due to steric/electronic effects .
Q. What experimental and computational strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic modifications : Replace the 2-fluorobenzyl group with electron-withdrawing/donating substituents (e.g., 3,4-difluorophenyl) to assess electronic effects .
- Biological assays : Evaluate enzyme inhibition (e.g., MurA in Pseudomonas) via IC50 measurements .
- Molecular docking : Use AutoDock or GROMACS to model interactions with target proteins (e.g., binding affinity to G-quadruplex DNA) .
Q. How can researchers address discrepancies in reported synthetic yields for analogous propanamides?
- Methodological Answer : Contradictions arise from variations in solvent polarity, temperature, and purification methods. For example:
- Low yields (e.g., 61%) : Linked to incomplete amine activation or side reactions (e.g., hydrolysis of the acyl chloride) .
- High yields (>95%) : Achieved via anhydrous conditions, excess amine, and inert atmospheres to suppress degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
